Levonorgestrel-D8
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Overview
Description
Levonorgestrel-D8 is a synthetic progestogen, which is a deuterated form of Levonorgestrel. It is commonly used in scientific research as a stable isotope-labeled compound. The deuterium atoms in this compound replace the hydrogen atoms, making it useful for various analytical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Levonorgestrel-D8 involves the incorporation of deuterium atoms into the Levonorgestrel molecule. This can be achieved through several synthetic routes, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is purified using chromatographic techniques to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Levonorgestrel-D8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium azide and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions include deuterated alcohols, ketones, and substituted derivatives of this compound .
Scientific Research Applications
Levonorgestrel-D8 is widely used in scientific research for various applications:
Chemistry: It is used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: In biological studies, this compound helps in understanding the metabolism and pharmacokinetics of Levonorgestrel.
Medicine: It is used in clinical research to study the pharmacodynamics and bioavailability of contraceptive drugs.
Industry: This compound is employed in the development of new contraceptive formulations and drug delivery systems
Mechanism of Action
Levonorgestrel-D8 exerts its effects by binding to progesterone and androgen receptors. This binding inhibits the release of gonadotropin-releasing hormone from the hypothalamus, which in turn prevents the luteinizing hormone surge necessary for ovulation. By inhibiting ovulation, this compound effectively prevents pregnancy .
Comparison with Similar Compounds
Similar Compounds
Levonorgestrel: The non-deuterated form of Levonorgestrel-D8, commonly used in contraceptives.
Norgestrel: Another synthetic progestogen with similar contraceptive properties.
Etonogestrel: A related compound used in contraceptive implants.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where tracking the compound’s behavior in the body is crucial .
Properties
Molecular Formula |
C21H28O2 |
---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10,16,16-octadeuterio-13-ethyl-17-ethynyl-17-hydroxy-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1/i5D2,6D2,12D2,13D,16D |
InChI Key |
WWYNJERNGUHSAO-AYDFAPMWSA-N |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC([C@]4(C#C)O)([2H])[2H])CC)[2H] |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |
Origin of Product |
United States |
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